N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-9-1-4-11(5-2-9)21-19-14(18-20-21)15(22)17-10-3-6-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIJNZMSTNHQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Mechanisms
The compound is synthesized via a multi-step protocol involving cyclization and coupling reactions. Key findings from literature include:
- Cyclization of Secondary Amides : A metal-free method employs PCl₅ and NaN₃ to convert secondary amides into tetrazole derivatives (e.g., benzo[d] dioxol-5-yl intermediates) via cyclization . For this compound, the reaction likely involves: Polar solvents like ethanol optimize yields (~60–77%) .
- Schotten-Baumann Acylation : The carboxamide group is introduced via acylation of the tetrazole intermediate with 4-chlorobenzoyl chloride. This step proceeds under reflux in ethanol or DMF with a base (e.g., KOH) .
| Reaction Step | Conditions | Yield | Key Reagents |
|---|---|---|---|
| Tetrazole cyclization | Ethanol, 80°C, 6 h | 60–77% | PCl₅, NaN₃ |
| Acylation | Reflux, KOH, 70°C, 4 h | 70–85% | 4-Chlorobenzoyl chloride |
Functional Group Reactivity
The compound exhibits distinct reactivity due to its tetrazole, carboxamide, and aromatic groups:
- Tetrazole Ring :
- Carboxamide Group :
- Aromatic Substituents :
Catalytic and Solvent Effects
- Solvent Polarity : Ethanol maximizes tetrazole cyclization yields, while DMSO/DMF reduces efficiency due to side reactions .
- Base Selection : Inorganic bases (KOH, Na₂CO₃) outperform organic bases (Et₃N) in acylation steps .
Regioselectivity and Byproduct Formation
- Regioselective Tetrazole Formation : The reaction exclusively produces the 1H-tetrazole regioisomer due to steric and electronic effects of the benzo[d] dioxol-5-yl group .
- Common Byproducts :
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of various diseases due to its bioactive properties.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthetic approaches, and biological activities:
Key Observations:
Structural Diversity: The target compound’s tetrazole core distinguishes it from imidazole (e.g., 4f) or thiazole-based analogs (e.g., 5b). The 4-chlorophenyl substituent is shared with compound 102a, which demonstrated potent anticancer activity, suggesting this group may enhance bioactivity through hydrophobic interactions or halogen bonding.
Synthetic Methods :
- Carboxamide linkages (as in the target compound) are commonly formed using coupling agents like HATU/DIPEA, as seen in the synthesis of 5b and cyclopropane carboxamides.
- Tetrazole synthesis often requires harsh conditions (e.g., NaN₃/HCl), whereas imidazole/thiazole derivatives (e.g., 4f) are synthesized via milder cyclization reactions.
Biological Activity :
- The 4-chlorophenyl-thiazole hybrid 102a exhibited strong antiproliferative activity, highlighting the importance of halogenated aryl groups. The target compound’s tetrazole moiety may offer improved metabolic stability over thiazoles, which are prone to oxidation.
- Acrylonitrile derivatives (e.g., 27) with nitro substituents showed moderate anticancer activity, but the tetrazole’s electron-deficient nature may enhance target binding compared to acrylonitriles.
Physical Properties :
- Melting points for analogs range widely (e.g., 182–233°C), influenced by substituent polarity and crystal packing. The target compound’s melting point is unreported but expected to align with rigid, planar heterocycles.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClN4O3
- Molecular Weight : 364.79 g/mol
- CAS Number : 899937-47-4
The compound exhibits various biological activities, primarily attributed to its structural components, which include the benzo[d][1,3]dioxole moiety and the tetrazole ring. These structures are known to interact with multiple biological targets:
- Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Neuroprotective Effects : The tetrazole ring is associated with neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of derivatives including this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Sarcina and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the nanomolar range .
- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit proliferation in several cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
- Neuroprotective Effects : Research on neuroblastoma cells showed that treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
